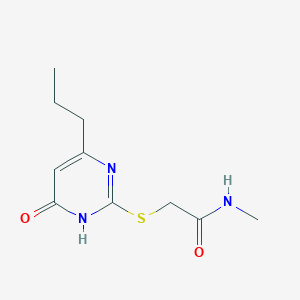![molecular formula C22H17FN2O4S B2632302 N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895476-89-8](/img/structure/B2632302.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]oxazol-2-yl group, a 4-fluorophenyl group, and a sulfonyl group. These groups are likely to confer specific chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]oxazol ring, a phenyl ring, and a sulfonyl group. The fluorine atom on the phenyl ring would likely have a significant impact on the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with structures closely related to the specified molecule have been synthesized and characterized to understand their chemical properties and potential biological activities. For example, novel syntheses have led to the development of compounds with potential as antimicrobial, antifungal, and anticonvulsant agents. These syntheses involve reactions that yield high-purity derivatives, which are then characterized using various spectroscopic methods to confirm their structures (Manolov, Ivanov, & Bojilov, 2021).
Biological and Pharmacological Screening
Several related compounds have undergone biological and pharmacological screening to assess their potential therapeutic uses. For instance, some derivatives have shown potent anticonvulsant activity and neurotoxicity profiles, making them candidates for further investigation as treatments for epilepsy (Kamal, Shakya, Ahsan, & Jawaid, 2013). Additionally, antimicrobial and antifungal screening has identified compounds with significant activity, suggesting potential applications in combating infectious diseases (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anticancer Activity
The search for novel anticancer agents has also involved compounds within this chemical class. Research has led to the identification of derivatives exhibiting promising anticancer activity against various cancer cell lines, including glioblastoma and breast cancer. This opens potential avenues for developing new cancer therapies (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Enzyme Inhibition
Research into enzyme inhibition has also featured compounds with structural similarities, exploring their ability to inhibit key enzymes involved in disease processes. For example, studies on carbonic anhydrase inhibitors have revealed compounds that effectively inhibit isoforms of this enzyme, which is relevant in conditions like glaucoma, epilepsy, and cancer (Bilginer, Gonder, Gul, Kaya, Gulcin, Anıl, & Supuran, 2019).
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4S/c23-16-8-10-18(11-9-16)30(27,28)13-12-21(26)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)29-22/h1-11,14H,12-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSSOJYNRSQWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,7,9-tetramethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2632219.png)
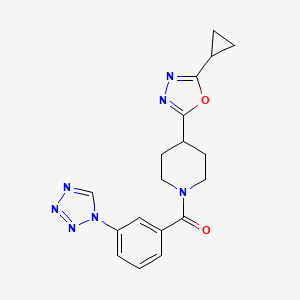

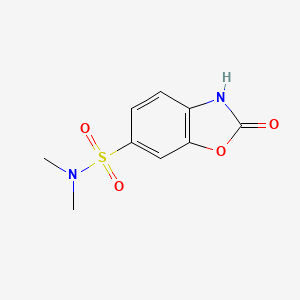
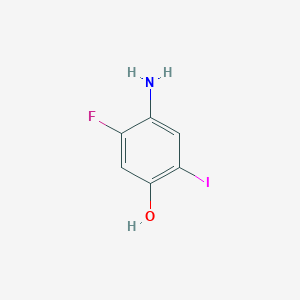
![N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride](/img/structure/B2632227.png)
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2632228.png)

![[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid](/img/structure/B2632232.png)

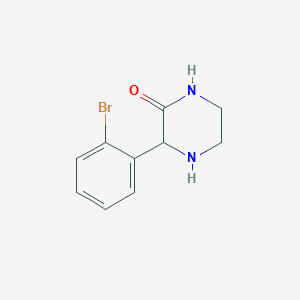
![Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2632235.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2632237.png)
